1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea

Description

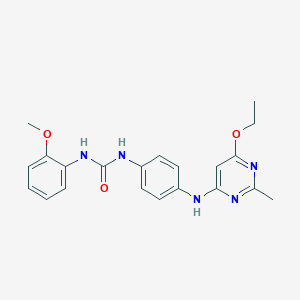

This compound is a urea derivative featuring a pyrimidine core and aryl substituents. Its structure includes a 6-ethoxy-2-methylpyrimidin-4-yl group linked via an amino bridge to a phenyl ring, which is further connected to a 2-methoxyphenylurea moiety. The ethoxy and methyl groups on the pyrimidine ring likely enhance lipophilicity, while the 2-methoxyphenyl group contributes to steric and electronic modulation.

Properties

IUPAC Name |

1-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(2-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3/c1-4-29-20-13-19(22-14(2)23-20)24-15-9-11-16(12-10-15)25-21(27)26-17-7-5-6-8-18(17)28-3/h5-13H,4H2,1-3H3,(H,22,23,24)(H2,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGHSOILIFDJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

Formation of the Pyrimidine Intermediate: The starting material, 6-ethoxy-2-methylpyrimidine, is synthesized through a series of reactions involving ethylation and methylation.

Amination Reaction: The pyrimidine intermediate undergoes an amination reaction with 4-aminophenylamine to form the desired aminopyrimidine derivative.

Urea Formation: The final step involves the reaction of the aminopyrimidine derivative with 2-methoxyphenyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated products.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic agent for treating diseases due to its interaction with specific biological targets.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Analogues with Urea Linkages

Urea derivatives are widely explored for their pharmacological properties. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

- Pyrimidine vs. Heterocyclic Cores: The target compound’s pyrimidine ring distinguishes it from analogues with pyrrole () or pyrrolidinone () cores. Pyrimidines often confer improved binding to biological targets like kinases or DNA .

- Functional Groups : Boronic acid-containing ureas () exhibit distinct reactivity and solubility profiles, making them suitable for prodrug strategies or boron neutron capture therapy .

Piperazine-Based Analogues ()

| Compound ID | Substituents on Piperazine Core | Key Features | Relevance to Target Compound |

|---|---|---|---|

| HBK14 | 2,6-dimethylphenoxyethoxyethyl | Lipophilic tail; methoxyphenyl piperazine | Similar aryl ether linkages |

| HBK15 | 2-chloro-6-methylphenoxyethoxyethyl | Chlorine enhances electronic modulation | Halogen substitution for activity tuning |

| HBK16–HBK19 | Varied alkyl/chloro-phenoxypropyl groups | Tunable steric bulk | Demonstrates substituent flexibility |

Comparison Insight : The HBK series highlights the importance of aryl ether and piperazine moieties in modulating pharmacokinetics. However, the target compound’s urea linkage and pyrimidine core may offer distinct binding modes compared to piperazine-based systems .

Biological Activity

1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest for researchers exploring therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources and presenting relevant data.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 342.39 g/mol. The structure includes a pyrimidine ring, an ethoxy group, and a methoxyphenyl group, which are critical for its biological interactions.

This compound is believed to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites. This interaction can modulate various cellular signaling pathways, which is crucial in the treatment of diseases characterized by dysregulated signaling.

Potential Targets

- Kinases : The compound may selectively inhibit certain kinases involved in critical cellular processes.

- Enzymes : It may act as an inhibitor for enzymes that play roles in cancer progression and inflammation.

Antitumor Activity

Preliminary studies indicate that this compound exhibits antitumor properties. The presence of the pyrimidine moiety is associated with interactions with biological targets that are crucial in cancer cell proliferation and survival.

Antimicrobial Properties

Research has suggested that this compound may also possess antimicrobial activity. The compound has shown effectiveness against various bacterial strains, indicating its potential as a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of similar compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1-(3-Chlorophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Chlorophenyl substitution | Different reactivity due to chlorine atom | Moderate antitumor activity |

| 1-(3-Bromophenyl)-3-(4-((6-Dimethylamino-2-methylpyrimidin-4-yl)amino)phenyl)urea | Bromophenyl group | Varying biological activity compared to fluorine and chlorine variants | Lower antimicrobial efficacy |

| 1-(4-Methoxyphenyl)-3-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | Methoxy substituent | Altered solubility and binding properties | Enhanced selectivity towards specific targets |

Case Studies

- Antitumor Efficacy : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, suggesting its potential as an antitumor agent.

- Antimicrobial Testing : A series of tests against strains such as Staphylococcus aureus and Escherichia coli revealed moderate antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at concentrations around 250 µg/mL .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2-methoxyphenyl)urea, and how can yield and purity be maximized?

- Methodology : The synthesis involves coupling aromatic and heterocyclic components under controlled conditions. Key steps include:

- Temperature modulation (e.g., 60–80°C) to avoid thermal degradation of the pyrimidine ring.

- Solvent selection (e.g., DMF or THF) to enhance reaction homogeneity.

- Purification via column chromatography using gradients of ethyl acetate/hexane to isolate the urea product.

- Yield optimization (typically 30–50%) requires stoichiometric control of reagents like isocyanates and amines .

Q. What spectroscopic and analytical techniques are critical for confirming the compound's structural integrity?

- Methodology :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and urea NH signals (δ 9.5–10.5 ppm).

- IR Spectroscopy : Stretching vibrations for urea C=O (1640–1680 cm) and aryl ether C-O (1240–1280 cm).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 437.18).

- X-ray crystallography (if crystalline) resolves spatial conformation .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological relevance of substituents on the pyrimidine and phenyl rings?

- Methodology :

- Substituent Variation : Replace ethoxy/methoxy groups with bulkier (e.g., isopropoxy) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects.

- Biological Assays : Test derivatives against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays.

- Data Correlation : Compare IC values (e.g., from : IC = 0.5–2.0 µM for similar ureas) with substituent properties using QSAR models .

Q. How should stability data contradictions (e.g., plasma vs. buffer degradation rates) be resolved for this compound?

- Methodology :

- Degradation Studies : Incubate the compound in rat plasma (37°C, pH 7.4) and artificial gastric fluid (pH 1.2) to identify degradation products via LC-MS.

- Mechanistic Analysis : Probe oxidative pathways (e.g., morpholine ring oxidation) using HO/Fe systems.

- Validation : Cross-reference with analogs (e.g., : Gedatolisib degradation via N-demethylation) to infer metabolic vulnerabilities .

Q. What experimental strategies are recommended to optimize pharmacokinetic properties, such as solubility and bioavailability?

- Methodology :

- Salt Formation : Test counterions (e.g., tosylate, hydrochloride) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the methoxyphenyl ring.

- In Silico Modeling : Use software like Schrödinger Suite to predict logP and permeability (e.g., Caco-2 cell model) .

Q. How can researchers address discrepancies in bioactivity data across different cell lines or assay conditions?

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and normalize to reference inhibitors (e.g., sorafenib for kinase inhibition).

- Redundancy Checks : Validate results via orthogonal assays (e.g., Western blot for target phosphorylation vs. MTT for cytotoxicity).

- Data Interpretation : Account for off-target effects (e.g., : Varied IC values in 7n–7s due to trifluoromethyl group interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.